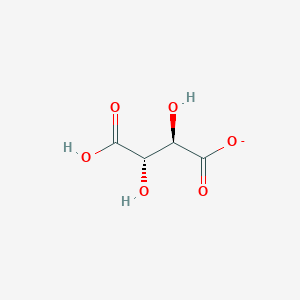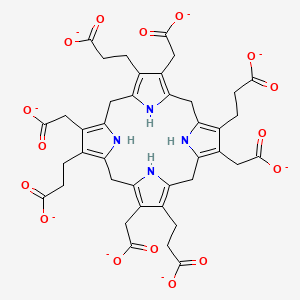
uroporphyrinogen I(8-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uroporphyrinogen I(8-) is the cyclic tetrapyrrole anion that is the octacarboxylate anion of uroporphyrinogen I. It is a conjugate base of a uroporphyrinogen I.
Scientific Research Applications
1. Understanding Pathogenesis of Uroporphyria
Uroporphyrinogen I plays a role in hepatic uroporphyria, a disorder where heme biosynthesis disturbance leads to the accumulation of uroporphyrin. This disorder can arise from mutations in the uroporphyrinogen decarboxylase enzyme, vital in heme biosynthesis, or chemical induction that inhibits this enzyme. Aryl hydrocarbon receptor activation has been linked to chemically induced porphyria, causing excess oxidation of uroporphyrinogen I (Farhat et al., 2019).
2. Role in Congenital Erythropoietic Porphyria
Congenital erythropoietic porphyria (CEP), caused by uroporphyrinogen III synthase deficiency, results in the accumulation of uroporphyrinogen I. This leads to severe photosensitivity and other symptoms, and the condition's severity depends on residual enzymatic activity determined by pathogenic UROS mutations. Management strategies focus on avoiding light exposure and may include bone marrow transplantation in severe cases (Erwin & Desnick, 2019).
3. Potential Therapeutic Targets
Research has identified possible therapeutic approaches for conditions like CEP, where uroporphyrinogen I accumulation occurs. Acitretin, a second-generation retinoid, has been shown to reduce uroporphyrin-I accumulation and mitigate its effects on bones in CEP models, providing a potential treatment avenue (Cunha et al., 2021).
4. Influence on Pearl Mussel Pigmentation
In pearl mussels, the enzyme Uroporphyrinogen III synthetase, involved in porphyrin formation, has been linked to shell pigmentation and nacre formation. Uroporphyrinogen I is implicated in color intensity, with studies showing its particular enrichment in purple mussels compared to white ones (Shen et al., 2020).
5. Role in Hematology and Pathology
Uroporphyrinogen I's accumulation has been studied in the context of hematological disorders and other pathological conditions. Its presence in certain diseases provides insights into the disease mechanisms and potential treatment strategies (Scott et al., 2021).
properties
Product Name |
uroporphyrinogen I(8-) |
|---|---|
Molecular Formula |
C40H36N4O16-8 |
Molecular Weight |
828.7 g/mol |
IUPAC Name |
3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetrakis(carboxylatomethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-8 |
InChI Key |
QTTNOSKSLATGQB-UHFFFAOYSA-F |
Canonical SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



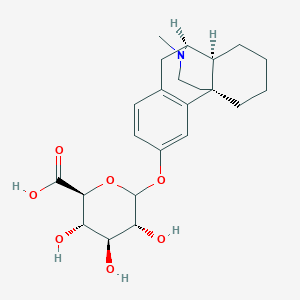

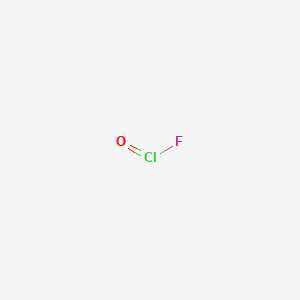
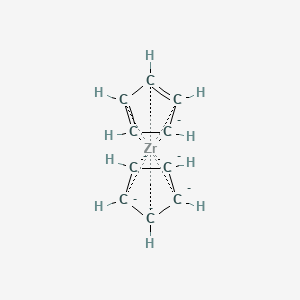
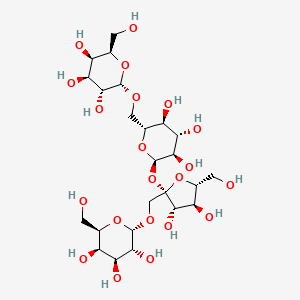
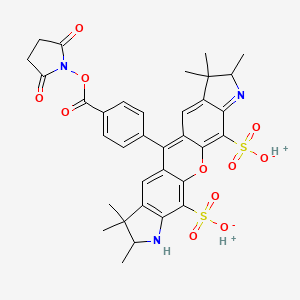

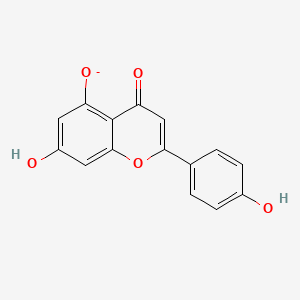

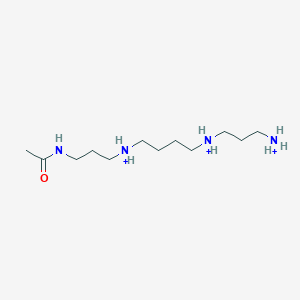
![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)
